molecular formula C9H15N3O7 B12769392 Creatine AKG CAS No. 315669-78-4

Creatine AKG

Katalognummer: B12769392
CAS-Nummer: 315669-78-4
Molekulargewicht: 277.23 g/mol
InChI-Schlüssel: VSQHMIFYITYXRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of creatine alpha-ketoglutarate involves the bonding of creatine with alpha-ketoglutaric acid. This process typically requires the use of pharmaceutical chemists and an exclusive manufacturing process to successfully bond the two molecules . The exact reaction conditions and synthetic routes are proprietary and not widely disclosed in the public domain.

Industrial Production Methods

Industrial production of creatine alpha-ketoglutarate involves large-scale synthesis using advanced manufacturing techniques. Companies like NxCare Inc. have developed proprietary methods to produce this compound, ensuring high purity and effectiveness . The production process is designed to maximize the yield and stability of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Creatine alpha-ketoglutarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Reduction reactions can alter the structure of the compound, potentially affecting its effectiveness.

    Substitution: Substitution reactions can replace certain functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of creatine alpha-ketoglutarate include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of creatine alpha-ketoglutarate depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of new derivatives with altered properties.

Wissenschaftliche Forschungsanwendungen

Creatine alpha-ketoglutarate has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Creatine monohydrate: The most common form of creatine, known for its effectiveness in increasing muscle mass and strength.

    Creatine ethyl ester: A modified form of creatine that is claimed to have better absorption and effectiveness.

    Creatine hydrochloride: Another modified form of creatine that is believed to be more soluble and easier on the stomach.

Uniqueness of Creatine Alpha-Ketoglutarate

Creatine alpha-ketoglutarate is unique because it combines the benefits of creatine with the enhanced delivery properties of alpha-ketoglutaric acid . This combination allows for more efficient transport of creatine into muscle cells, resulting in higher creatine concentrations and improved performance . Additionally, the alpha-ketoglutaric acid component may provide additional benefits related to energy production and metabolism .

Eigenschaften

CAS-Nummer

315669-78-4

Molekularformel

C9H15N3O7

Molekulargewicht

277.23 g/mol

IUPAC-Name

2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopentanedioic acid

InChI

InChI=1S/C5H6O5.C4H9N3O2/c6-3(5(9)10)1-2-4(7)8;1-7(4(5)6)2-3(8)9/h1-2H2,(H,7,8)(H,9,10);2H2,1H3,(H3,5,6)(H,8,9)

InChI-Schlüssel

VSQHMIFYITYXRG-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)O)C(=N)N.C(CC(=O)O)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.